In Vitro Antimicrobial Potency: Sulfachloropyridazine Sodium Demonstrates Superior MIC₅₀ Against Key Veterinary Pathogens Compared to Sulfamethazine
In a head-to-head comparative study of 12 sulfonamides against porcine pathogens, sulfachloropyridazine sodium demonstrated a MIC₅₀ ≤ 16 µg/mL against gram-negative bacteria (Bordetella bronchiseptica, Pasteurella multocida, Haemophilus pleuropneumoniae), placing it among the most potent compounds tested. In contrast, sulfamethazine, a frequently prescribed analog, exhibited 'overall low antimicrobial activity' in the same study [1]. Against equine Salmonella isolates, sulfachloropyridazine sodium (MIC₅₀ = 16 µg/mL) was twice as potent as sulfamethoxazole (MIC₅₀ = 32 µg/mL) and sulfadiazine (MIC₅₀ = 32 µg/mL) [2].
| Evidence Dimension | In vitro antibacterial potency (MIC₅₀) |
|---|---|
| Target Compound Data | MIC₅₀ ≤ 16 µg/mL (gram-negative porcine pathogens); MIC₅₀ = 16 µg/mL (equine Salmonella) |
| Comparator Or Baseline | Sulfamethazine: 'overall low activity' (porcine pathogens); Sulfamethoxazole: MIC₅₀ = 32 µg/mL; Sulfadiazine: MIC₅₀ = 32 µg/mL (equine Salmonella) |
| Quantified Difference | 2-fold lower MIC₅₀ vs. sulfamethoxazole and sulfadiazine; superior activity vs. sulfamethazine |
| Conditions | Agar dilution method; Bordetella bronchiseptica (n=10), Pasteurella multocida (n=10), Haemophilus pleuropneumoniae (n=20), equine Salmonella (n=62) |
Why This Matters
Higher in vitro potency against target veterinary pathogens suggests a lower effective dose may be achievable, potentially reducing cost-per-treatment and minimizing selection pressure for resistance.
- [1] Mengelers MJ, van Klingeren B, van Miert AS. In vitro antimicrobial activity of sulfonamides against some porcine pathogens. Am J Vet Res. 1989;50(7):1022-1028. PMID: 2774319. View Source
- [2] van Duijkeren E, et al. In vitro susceptibility of equine Salmonella strains to trimethoprim and sulfonamide alone or in combination. Am J Vet Res. 1995;56(6):799-805. PMID: 7653887. View Source
